molecular formula C12H11N3OS2 B276141 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B276141
M. Wt: 277.4 g/mol
InChI Key: RHNFDWVEDBLDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as FTC, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. FTC is a thiosemicarbazone derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. Additionally, 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to induce oxidative stress and inhibit the activity of proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and inhibiting the activity of ribonucleotide reductase. Additionally, 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have anti-viral properties against the Zika virus.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several advantages for lab experiments, including its potential anti-cancer, anti-inflammatory, and anti-viral properties. However, there are also limitations to its use, including its cytotoxicity and potential side effects on normal cells.

Future Directions

There are several future directions for the study of 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, including further investigation of its mechanism of action and potential applications in cancer therapy, inflammation, and viral infections. Additionally, studies could explore the use of 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in combination with other drugs to enhance its effectiveness and reduce potential side effects. Further research is needed to fully understand the potential of 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in scientific research.
In conclusion, 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. It can be synthesized through various methods and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. While there are advantages and limitations to its use, there are several future directions for the study of 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide that could lead to new discoveries and potential applications in various fields of research.

Synthesis Methods

3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized through various methods, including the reaction between 2-acetyl furan and 2-acetyl thiophene with thiosemicarbazide in the presence of sulfuric acid, or through the reaction between 2-acetyl furan and 2-acetyl thiophene with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Scientific Research Applications

3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential applications in scientific research, including its anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its anti-viral properties, particularly against the Zika virus.

properties

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C12H11N3OS2/c13-12(17)15-9(11-4-2-6-18-11)7-8(14-15)10-3-1-5-16-10/h1-6,9H,7H2,(H2,13,17)

InChI Key

RHNFDWVEDBLDBN-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CS3

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CS3

Origin of Product

United States

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